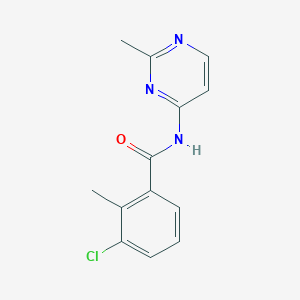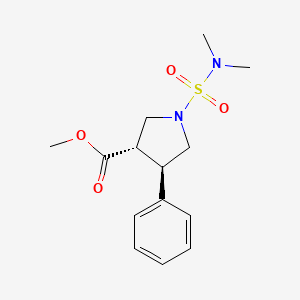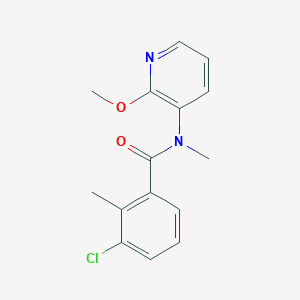
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound is also known as CMY-1, and it belongs to the class of benzamides.
作用機序
The mechanism of action of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide involves the inhibition of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the suppression of oncogenes. Additionally, this compound has been shown to inhibit NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB leads to the suppression of inflammation and immune response. Furthermore, 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide has been shown to inhibit PDEs, which are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of PDEs leads to the activation of cyclic nucleotide signaling pathways, which results in the relaxation of smooth muscle cells and the inhibition of platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide have been extensively studied in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and immune response in animal models of inflammatory diseases, and improve cognitive function in animal models of neurological disorders. Additionally, this compound has been shown to have a low toxicity profile and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of using 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide in lab experiments include its potent activity against various enzymes and proteins, its low toxicity profile, and its good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the research on 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide. These include:
1. Further optimization of the synthesis method to improve the yield and reduce the cost of the compound.
2. Development of new analogs of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide with improved potency and selectivity against specific enzymes and proteins.
3. Preclinical and clinical studies to evaluate the safety and efficacy of this compound in various diseases, such as cancer, inflammation, and neurological disorders.
4. Investigation of the molecular mechanisms underlying the therapeutic effects of this compound, including its effects on gene expression, signaling pathways, and cellular processes.
5. Development of new formulations and delivery methods for this compound to improve its bioavailability and therapeutic efficacy.
合成法
The synthesis of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-amino-4-methylpyrimidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide as a white crystalline solid with a melting point of 212-214°C.
科学的研究の応用
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of several enzymes and proteins that are involved in the pathogenesis of these diseases, such as histone deacetylases (HDACs), nuclear factor kappa B (NF-κB), and phosphodiesterases (PDEs).
特性
IUPAC Name |
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-10(4-3-5-11(8)14)13(18)17-12-6-7-15-9(2)16-12/h3-7H,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQFXHNZYGGYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)
![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)
![N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide](/img/structure/B6625216.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)



![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6625249.png)
![3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide](/img/structure/B6625256.png)